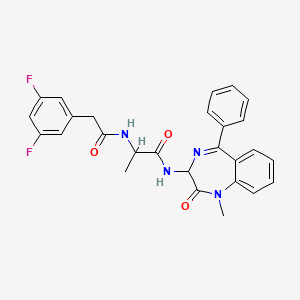

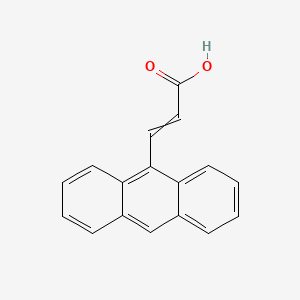

![molecular formula C6H7NaO6 B12438207 sodium;5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione](/img/structure/B12438207.png)

sodium;5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium;5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione, also known as sodium ascorbate, is a sodium salt of ascorbic acid (vitamin C). It is a white to pale cream or yellow crystalline powder that is highly soluble in water. This compound is widely used in the food industry as an antioxidant and preservative, as well as in the pharmaceutical industry for its health benefits.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium ascorbate can be synthesized by neutralizing ascorbic acid with sodium bicarbonate or sodium carbonate. The reaction typically involves dissolving ascorbic acid in water and then slowly adding sodium bicarbonate or sodium carbonate until the pH reaches around 7. The solution is then evaporated to obtain sodium ascorbate crystals.

Industrial Production Methods: In industrial settings, sodium ascorbate is produced by a similar neutralization process but on a larger scale. The process involves the use of large reactors where ascorbic acid is mixed with sodium bicarbonate or sodium carbonate under controlled conditions. The resulting solution is then concentrated and crystallized to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: Sodium ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium ascorbate can be oxidized to dehydroascorbic acid in the presence of oxidizing agents such as hydrogen peroxide.

Reduction: It can act as a reducing agent, converting ferric ions (Fe^3+) to ferrous ions (Fe^2+).

Substitution: Sodium ascorbate can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Major Products Formed:

Dehydroascorbic acid: is a major product formed during the oxidation of sodium ascorbate.

Ferrous ions: are produced when sodium ascorbate reduces ferric ions.

Aplicaciones Científicas De Investigación

Sodium ascorbate has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent in various chemical reactions and as an antioxidant to prevent oxidation.

Biology: Sodium ascorbate is used in cell culture media to maintain the stability of ascorbic acid and to promote cell growth.

Medicine: It is used as a dietary supplement to prevent and treat vitamin C deficiency. It also has potential therapeutic applications in cancer treatment due to its antioxidant properties.

Industry: Sodium ascorbate is used as a food additive to preserve the color and flavor of food products. It is also used in the cosmetic industry for its skin-brightening effects.

Mecanismo De Acción

Sodium ascorbate exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also acts as a cofactor for various enzymes involved in collagen synthesis, neurotransmitter production, and immune function. Sodium ascorbate’s ability to donate electrons makes it an effective reducing agent, which is crucial for its role in various biochemical pathways.

Comparación Con Compuestos Similares

Ascorbic acid (vitamin C): The parent compound of sodium ascorbate, with similar antioxidant properties but less stable in solution.

Calcium ascorbate: Another salt of ascorbic acid, used as a dietary supplement with added calcium benefits.

Magnesium ascorbate: A magnesium salt of ascorbic acid, used for its combined antioxidant and magnesium supplementation effects.

Uniqueness: Sodium ascorbate is unique due to its high solubility in water and its stability compared to ascorbic acid. This makes it particularly useful in aqueous solutions and for applications where stability is crucial. Additionally, its sodium content can be beneficial for individuals requiring sodium supplementation.

Propiedades

Fórmula molecular |

C6H7NaO6 |

|---|---|

Peso molecular |

198.11 g/mol |

Nombre IUPAC |

sodium;5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione |

InChI |

InChI=1S/C6H7O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-8,10H,1H2;/q-1;+1/t2-,5?;/m0./s1 |

Clave InChI |

IFVCRSPJFHGFCG-HXPAKLQESA-N |

SMILES isomérico |

C([C@@H](C1C(=O)[C-](C(=O)O1)O)O)O.[Na+] |

SMILES canónico |

C(C(C1C(=O)[C-](C(=O)O1)O)O)O.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

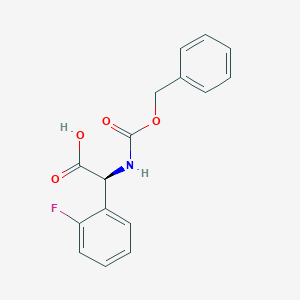

![1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12438147.png)

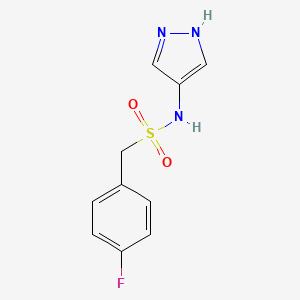

![[(3,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B12438154.png)

![[4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12438165.png)

![3-(4-Cyanobenzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B12438172.png)

![(17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 3-phenylprop-2-enoate](/img/structure/B12438180.png)

![Triazanium;3-[bis(3-carboxy-4-oxidophenyl)methyl]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B12438195.png)

![8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B12438210.png)